2,7-Dichloro-1,8-naphthyridine

Übersicht

Beschreibung

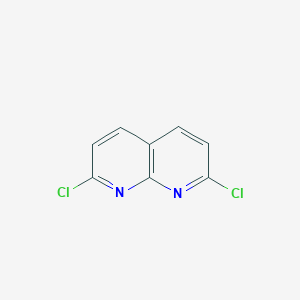

2,7-Dichloro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are analogs of naphthalene containing two fused pyridine rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions of the naphthyridine ring system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-1,8-naphthyridine typically involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction proceeds through a condensation process, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as dioxane and catalysts like selenium dioxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex molecular structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Palladium-based catalysts for cross-coupling reactions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as amino, hydroxyl, and alkyl groups .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,7-Dichloro-1,8-naphthyridine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in several important chemical reactions:

- Cross-Coupling Reactions : This compound is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions facilitate the formation of 2,7-diaryl and 2,7-dialkenyl derivatives, which are valuable in the synthesis of complex organic molecules .

- Amidation Reactions : It also participates in palladium-catalyzed amidation reactions with primary amides, yielding various substituted naphthyridines. This process is crucial for developing compounds with potential biological activity .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity, making them candidates for further development as therapeutic agents against bacterial infections .

- Anticancer Activity : The compound is under investigation for its anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for future drug development .

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are being explored for their therapeutic potential:

- Drug Development : Compounds derived from this compound are being studied for their efficacy as anti-inflammatory and anticancer agents. The modifications of the naphthyridine core can lead to enhanced biological activity and selectivity .

Materials Science

The compound is also significant in materials science:

- Fluorescent Probes : Derivatives like 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine have been developed as fluorescent probes for detecting specific biomolecules. These probes utilize the unique binding properties of naphthyridines to create sensitive detection systems .

- Dyes and Pigments : Due to its chemical structure, this compound is used as an intermediate in the synthesis of dyes and pigments for various industrial applications .

Case Study 1: Synthesis of N,N-Dimethyl[1,8]naphthyridine-2-amines

A study demonstrated a palladium-catalyzed method for synthesizing N,N-dimethyl[1,8]naphthyridine-2-amines from this compound. The reaction showed moderate to good yields and highlighted the utility of this compound in generating biologically relevant molecules .

Case Study 2: Suzuki-Miyaura Coupling Reactions

Research focused on the application of this compound in Suzuki-Miyaura coupling reactions resulted in high yields of various substituted naphthyridines. This study underscored the importance of this compound as a building block in synthesizing complex organic structures with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 2,7-Dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,7-Dichloro-1,8-naphthyridine include:

1,8-Naphthyridine: The parent compound without chlorine substitutions.

2,7-Diamino-1,8-naphthyridine: A derivative with amino groups instead of chlorine.

2,7-Dimethyl-1,8-naphthyridine: A derivative with methyl groups instead of chlorine

Uniqueness

This compound is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and biological activity compared to its analogs. The chlorine atoms make it more reactive in substitution reactions and can enhance its potential as a pharmacophore in drug design .

Biologische Aktivität

2,7-Dichloro-1,8-naphthyridine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a pyridine ring fused with a benzene ring. The chlorine substituents at the 2nd and 7th positions contribute to its electron-deficient character, which is pivotal for its biological interactions. The general formula for this compound is .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to established antibiotics. For instance, studies have demonstrated significant activity against Gram-negative bacteria, which are often resistant to many conventional treatments .

2. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been assessed in vitro against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves the inhibition of topoisomerase II, leading to DNA intercalation and subsequent apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.2 | Topoisomerase II inhibition |

| MCF-7 | Similar to doxorubicin | G2/M phase cell cycle arrest |

3. Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes it a candidate for further research in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated various derivatives of naphthyridines, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to leading chemotherapeutic agents .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the anticancer activity of this compound. The study found that the compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential . This highlights its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

2,7-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQOZWTYDPEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447654 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55243-02-2 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 2,7-Dichloro-1,8-naphthyridine?

A1: this compound is an organic compound with the molecular formula C8H4Cl2N2. While the provided abstracts do not mention specific spectroscopic data, they highlight the presence of two chlorine atoms at the 2 and 7 positions of the 1,8-naphthyridine core. These chlorine atoms are crucial for the compound's reactivity as they can be readily substituted in various reactions, allowing for the synthesis of diverse derivatives.

Q2: How is this compound used in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis due to its reactivity towards palladium-catalyzed cross-coupling reactions [1, 2, 4]. Specifically, it undergoes Suzuki-Miyaura reactions with aryl and alkenyl boronic acids, yielding 2,7-diaryl or 2,7-dialkenyl-1,8-naphthyridines [2]. Furthermore, it participates in palladium-catalyzed amidation reactions with primary amides, leading to the formation of symmetrical or non-symmetrical 2,7-diamido-1,8-naphthyridines [1]. These reactions showcase the potential of this compound for constructing diversely substituted 1,8-naphthyridine derivatives.

Q3: Can you elaborate on the catalytic applications of this compound derivatives?

A3: While this compound itself doesn't exhibit direct catalytic properties, its derivatives, particularly ruthenium complexes incorporating 1,8-naphthyridine ligands, have shown promising catalytic activity in oxidation reactions [5]. These reactions include the oxidation of alcohols and epoxidation of trans-stilbene. The research suggests that the catalytic activity and selectivity depend on the specific ligands coordinated to the ruthenium center, highlighting the tunability of these systems for specific applications.

Q4: Has this compound been explored in supramolecular chemistry?

A4: Yes, a derivative of this compound, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), has been investigated as a fluorescent probe for glucopyranoside [3]. BPN selectively binds with octyl glucopyranoside (OGU) through quadruple hydrogen bonding, leading to a significant change in its fluorescence properties. This example demonstrates the potential of this compound derivatives as building blocks for designing molecular sensors and probes.

Q5: Are there any studies on the environmental impact or material compatibility of this compound?

A5: The provided research articles primarily focus on the synthesis and reactivity of this compound and its derivatives. Therefore, information regarding its environmental impact, degradation pathways, material compatibility, or stability under various conditions is not discussed. Further research is needed to assess these aspects comprehensively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.